molecular formula C11H9NO B13551575 1-(1H-indol-4-yl)prop-2-en-1-one

1-(1H-indol-4-yl)prop-2-en-1-one

Cat. No.: B13551575
M. Wt: 171.19 g/mol
InChI Key: KYLOZDKSJFPSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indol-4-yl)prop-2-en-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

The synthesis of 1-(1H-indol-4-yl)prop-2-en-1-one can be achieved through various methods. One common approach is the Claisen–Schmidt condensation reaction, which involves the reaction of an indole derivative with an aldehyde under basic conditions. This reaction can be carried out using solvents such as 1,4-dioxane and bases like potassium hydroxide (KOH) at room temperature. Alternatively, the reaction can be performed under solvent-free conditions to avoid the use of environmentally hazardous solvents .

Chemical Reactions Analysis

1-(1H-indol-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

    Condensation: The compound can participate in condensation reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various electrophiles for substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1H-indol-4-yl)prop-2-en-1-one involves its interaction with various molecular targets. For example, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

1-(1H-indol-4-yl)prop-2-en-1-one can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to promote root growth.

What sets this compound apart is its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

1-(1H-indol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C11H9NO/c1-2-11(13)9-4-3-5-10-8(9)6-7-12-10/h2-7,12H,1H2

InChI Key

KYLOZDKSJFPSQK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=C2C=CNC2=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.